molecular formula C11H15ClN2 B13134619 2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride

2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride

Cat. No.: B13134619
M. Wt: 210.70 g/mol
InChI Key: UJGOKSNJVKKGKT-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of 5-methyl-2-indole with ethylamine under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanaminehydrochloride
  • 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanaminehydrochloride
  • 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)
  • N-Methyltryptamine

Uniqueness

2-(5-Methyl-1H-indol-2-yl)ethanaminehydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-(5-methyl-1H-indol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-9(6-8)7-10(13-11)4-5-12;/h2-3,6-7,13H,4-5,12H2,1H3;1H

InChI Key

UJGOKSNJVKKGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)CCN.Cl

Origin of Product

United States

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